Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)- is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines have garnered significant attention due to their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as NaHSO4·SiO2 . These methods are not only cost-effective but also environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can bind to receptors such as the estrogen receptor β, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-arylquinoline derivatives: Known for their selectivity in binding to the estrogen receptor β.
Quinolin-2-one analogues: Investigated for their anticancer activity against breast cancer cell lines.
Fluoroquinolones: Widely used as antibiotics due to their ability to inhibit bacterial DNA synthesis.
Uniqueness
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, stands out due to its unique combination of a quinoline core with a piperazine ring and a fluorophenyl group. This structure imparts distinct biological activities and properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
57962-05-7 |
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Molecular Formula |
C21H22FN3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-19-6-2-4-8-21(19)25-15-13-24(14-16-25)12-11-18-10-9-17-5-1-3-7-20(17)23-18/h1-10H,11-16H2 |
InChI Key |
XDUVIFJARYOLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Origin of Product |
United States |
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